molecular formula C10H8N2OS B6421897 (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one CAS No. 583-46-0

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No. B6421897
CAS RN: 583-46-0
M. Wt: 204.25 g/mol
InChI Key: YXMBDTHHYFCMKP-VURMDHGXSA-N
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Description

(5E)-5-(Phenylmethylidene)-2-sulfanylideneimidazolidin-4-one, commonly known as PMSI, is a sulfur-containing heterocyclic compound with a five-membered ring. It is a colorless liquid with a molecular weight of 201.33 g/mol, a boiling point of 199.5°C, and a melting point of -20°C. PMSI is a member of the imidazolidinone family, which is composed of compounds containing a five-membered ring with two nitrogen atoms, an oxygen atom, and two carbon atoms. PMSI is an important intermediate in the synthesis of various organic compounds, and has also been used in a variety of scientific research applications such as drug metabolism, biochemistry, and physiology.

Scientific Research Applications

PMSI has been used in a variety of scientific research applications, including drug metabolism, biochemistry, and physiology. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. PMSI has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on biochemical and physiological processes. Additionally, it has been used to study the effects of drugs on the immune system and to investigate the structure-activity relationships of drugs.

Mechanism of Action

PMSI has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. PMSI binds to the active site of the enzyme and acts as a substrate for the enzyme, allowing the enzyme to catalyze the metabolism of drugs. Additionally, PMSI has been found to interact with other proteins involved in drug metabolism, such as UDP-glucuronosyltransferases and glutathione S-transferases.
Biochemical and Physiological Effects
PMSI has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to decreased drug metabolism. Additionally, PMSI has been found to inhibit the activity of UDP-glucuronosyltransferases, leading to decreased glucuronidation of drugs. PMSI has also been found to inhibit the activity of glutathione S-transferases, leading to decreased conjugation of drugs. Furthermore, PMSI has been found to inhibit the activity of other proteins involved in drug metabolism, such as epoxide hydrolases and cytochrome b5.

Advantages and Limitations for Lab Experiments

PMSI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, it is a relatively small molecule, making it easy to handle and manipulate in the laboratory. However, PMSI also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively toxic compound, and should be handled with caution.

Future Directions

PMSI has been used in a variety of scientific research applications, and there are a number of potential future directions for research. These include further investigation into the mechanism of action of PMSI, as well as studies into the effects of PMSI on drug metabolism, biochemistry, and physiology. Additionally, further research into the use of PMSI in drug development and drug discovery could lead to the development of more effective and safer drugs. Finally, further research into the structure-activity relationships of PMSI could lead to the development of more potent and selective drugs.

Synthesis Methods

PMSI can be synthesized by a variety of methods, including the condensation of phenylmethylene derivatives with sulfanylacetaldehyde, the reaction of an aldehyde and an amine, and the cyclization of a sulfanylacetylenediamine. The most commonly used method is the condensation reaction of phenylmethylene derivatives with sulfanylacetaldehyde. In this method, the reaction of a phenylmethylene derivative such as benzylchloride with sulfanylacetaldehyde in the presence of an acid catalyst such as sulfuric acid yields PMSI.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one involves the reaction of a thiosemicarbazone with an aldehyde followed by cyclization to form the imidazolidinone ring.", "Starting Materials": [ "Thiosemicarbazide", "Benzaldehyde", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Thiosemicarbazide is dissolved in ethanol and reacted with benzaldehyde in the presence of sodium hydroxide to form the thiosemicarbazone.", "The thiosemicarbazone is then cyclized by heating with acetic acid to form the imidazolidinone ring.", "Sulfuric acid is added to the reaction mixture to protonate the imidazolidinone and form the final product, (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one." ] }

CAS RN

583-46-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6-

InChI Key

YXMBDTHHYFCMKP-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2

SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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